molecular formula C6H12F3NO2 B1445080 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol CAS No. 380609-27-8

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol

Cat. No.: B1445080
CAS No.: 380609-27-8
M. Wt: 187.16 g/mol
InChI Key: BPASRQJWDXWGQG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and an amino group attached to an ethyl ether chain. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPASRQJWDXWGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including nucleophilic substitution reactions and fluorination processes. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-propanol with 2-methoxyethylamine under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones or carboxylic acids.

  • Reduction: Primary or secondary amines.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol has been studied for its potential antiviral and antimicrobial properties. Its structural features allow it to interact effectively with biological targets, which could lead to the development of new therapeutic agents.

Case Study: Antiviral Activity
A study investigated the antiviral properties of fluorinated compounds similar to this compound. The findings suggested that these compounds could inhibit viral replication by interfering with viral enzymes or host cell receptors. Further research is needed to establish specific mechanisms and efficacy in clinical settings.

Material Science

Fluorinated Polymers
The compound can serve as a precursor for synthesizing fluorinated polymers with unique properties such as thermal stability and chemical resistance. These polymers are valuable in coatings, adhesives, and sealants.

Property Fluorinated Polymer Conventional Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentPoor
Surface EnergyLowHigh

The low surface energy of fluorinated polymers makes them ideal for applications requiring non-stick surfaces or water repellency.

Cosmetic Formulation

Skin Permeation Enhancer
In cosmetic formulations, this compound can act as a skin permeation enhancer. Its ability to modify skin barrier properties allows for improved delivery of active ingredients in topical formulations.

Case Study: Topical Formulations
A study highlighted the use of fluorinated compounds in enhancing the bioavailability of active ingredients in dermatological products. The incorporation of this compound into formulations showed promising results in increasing the penetration of hydrophilic molecules through the skin barrier.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-propanol

  • 2-Methoxyethylamine

  • Trifluoromethylated amines

Uniqueness: 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is unique due to its combination of trifluoromethyl and amino groups, which confer distinct chemical properties compared to its similar compounds. The presence of the methoxyethyl group further enhances its reactivity and versatility in various applications.

Biological Activity

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol (CAS No. 380609-27-8) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioactivity in various chemical classes. The purpose of this article is to explore the biological activity of this compound based on available research findings, case studies, and data tables.

  • Molecular Formula : C₆H₁₂F₃NO₂
  • Molecular Weight : 187.16 g/mol
  • CAS Number : 380609-27-8

Antibacterial Activity

Fluorinated compounds often exhibit enhanced antibacterial activities due to their ability to disrupt bacterial membranes or interfere with metabolic processes. For instance, studies on similar fluorinated alcohols have demonstrated significant inhibition against various strains of bacteria, including E. coli and Staphylococcus aureus.

Anticancer Activity

The structural characteristics of fluorinated alcohols may also contribute to anticancer properties. Research has shown that compounds with similar functional groups can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism typically involves the modulation of cell cycle progression and induction of oxidative stress.

Case Studies

A review of the literature reveals several relevant case studies that highlight the biological activity of related compounds:

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various fluorinated compounds against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL for certain derivatives .
  • Cytotoxicity Against Cancer Cells :
    • A quantitative structure-activity relationship (QSAR) analysis indicated that fluorinated alcohols could exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The study emphasized the importance of substituents in enhancing tumor specificity.
  • Mechanistic Insights :
    • In silico studies have suggested that similar compounds interact strongly with key proteins involved in bacterial resistance mechanisms, potentially offering new avenues for drug design against resistant strains .

Data Tables

PropertyValue
Molecular FormulaC₆H₁₂F₃NO₂
Molecular Weight187.16 g/mol
CAS Number380609-27-8
Antibacterial MIC (E. coli)62.5 µg/mL
Anticancer IC₅₀ (HeLa)226 µg/mL
Anticancer IC₅₀ (A549)242.52 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
Reactant of Route 2
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